Mangafodipir (trisodium)
Description
Context and Historical Research Trajectory in Contrast Agent Development
The advent of MRI in the 1970s revolutionized medical diagnostics, and the subsequent development of contrast agents aimed to improve the sensitivity and specificity of MR images. nih.gov Early research focused on extracellular fluid agents, but a clinical need arose for tissue-specific agents that could offer a longer imaging window and better differentiation between normal and pathological tissues. nih.govturkjgastroenterol.org This led to the development of hepatobiliary contrast agents, with Mangafodipir trisodium (B8492382) (marketed as Teslascan) being a notable example. nih.govnih.gov
Mangafodipir was designed as a liver-specific agent. turkjgastroenterol.org Its mechanism involves the dissociation of the complex after administration, allowing manganese ions to be taken up by hepatocytes in normal liver parenchyma. drugbank.comeuropa.eu This uptake shortens the longitudinal relaxation time (T1) of the tissue, leading to a brighter signal on T1-weighted MR images and thus enhancing the contrast between normal and lesioned tissue, as lesions typically show minimal manganese uptake. nih.govdrugbank.comhres.ca Preclinical and clinical trials demonstrated its efficacy in improving the detection and characterization of liver lesions, especially metastases. nih.govnih.govnih.gov Despite its technical success, Mangafodipir was withdrawn from the U.S. market in 2003 and the European market in 2012 for commercial reasons. wikipedia.orgdrugbank.com
Scope and Academic Relevance of Mangafodipir (trisodium) Investigations
The academic interest in Mangafodipir extends beyond its primary application in liver imaging. Research has explored its utility in imaging the pancreas, where it also demonstrates uptake and contrast enhancement. drugbank.comnih.gov Studies have shown its potential in improving the detection of pancreatic tumors, such as adenocarcinomas and islet cell tumors. nih.gov
Furthermore, a significant area of academic investigation arose from the discovery of Mangafodipir's intrinsic biological properties. wikipedia.org Researchers found that the compound exhibits manganese superoxide (B77818) dismutase (MnSOD) mimetic activity, meaning it can scavenge reactive oxygen species. wikipedia.orgnih.gov This has opened avenues for research into its potential therapeutic applications as a chemoprotective agent to mitigate oxidative stress-related damage from treatments like chemotherapy. nih.govmedchemexpress.com This antioxidant property is attributed to the manganese that remains bound to the DPDP ligand, in contrast to the MRI enhancement effect which relies on the released manganese. wikipedia.org
Academic investigations have also touched upon its use in other areas, such as:
Cardiac Imaging : Assessing myocardial damage. dovepress.com
Neuroimaging : Its potential for brain imaging and detecting lesions in conditions like multiple sclerosis has been explored. wikipedia.orgnih.gov
Biliary Imaging : Enhancing MR cholangiography to evaluate biliary anatomy and detect complications like leaks after liver transplantation. dovepress.comajronline.org
The compound's unique properties continue to make it a valuable tool in academic research for both diagnostic and therapeutic studies. nih.gov
Physicochemical Properties of Mangafodipir Trisodium
The following table summarizes key physicochemical properties of Mangafodipir trisodium based on crystallographic and spectroscopic data. tandfonline.com
| Property | Value |
| Appearance | Crystalline, hygroscopic solid |
| Solubility | Readily soluble in water |
| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂ |
| Molecular Weight | 757.32 g/mol biosynth.com |
| Metal Coordination | Distorted octahedron (2 phenolate (B1203915) oxygens, 2 carboxylate oxygens, 2 amine nitrogens) tandfonline.com |
| Crystal Structure | Unit cell contains 2 MnDPDP anions, 6 sodium ions, and 50 water molecules tandfonline.com |
Key Research Findings of Mangafodipir Trisodium
| Area of Research | Key Findings |
| Liver Imaging | Significantly improves detection of liver lesions, particularly metastases, compared to unenhanced MRI. nih.gov Enhancement of normal liver parenchyma allows for clear delineation of non-hepatocytic lesions. dovepress.comturkjgastroenterol.org |
| Pancreatic Imaging | Demonstrates uptake in pancreatic tissue, aiding in the investigation and characterization of focal pancreatic lesions. drugbank.comnih.gov |
| Biliary Imaging | Improves image quality and diagnostic confidence of MR cholangiography for detecting biliary abnormalities post-liver transplant. ajronline.org |
| Chemoprotection | Exhibits antioxidant properties by scavenging oxygen free radicals, showing potential to protect normal tissues from chemotherapy-induced damage. nih.govmedchemexpress.com |
| MnSOD Mimetic Activity | The intact chelate possesses manganese superoxide dismutase (MnSOD) mimetic activity, which is distinct from its function as an MRI contrast agent. wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C22H27MnN4Na3O14P2 |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I |
Canonical SMILES |
CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |
Origin of Product |
United States |
Coordination Chemistry and Structural Characterization
Ligand Design and Synthesis of Fodipir (B38996) (dipyridoxyl diphosphate (B83284), DPDP)
The foundation of mangafodipir is its organic ligand, fodipir, also known as dipyridoxyl diphosphate (DPDP). tandfonline.com Fodipir is a derivative of vitamin B6 and is specifically designed to form a stable complex with the manganese(II) ion. The synthesis of this hexadentate ligand involves a multi-step process that begins with the phosphorylation of pyridoxal (B1214274), a form of vitamin B6. This is followed by a coupling reaction with ethylenediamine (B42938) to create the final DPDP ligand. The structure of fodipir features two pyridoxal phosphate (B84403) moieties linked by an ethylenediamine bridge, providing a total of six coordination sites—two nitrogen atoms and four oxygen atoms—for metal ion binding. nih.gov
Complexation of Manganese (II) Ion with Fodipir
The formation of mangafodipir trisodium (B8492382) occurs through the chelation of a manganese(II) (Mn²⁺) ion by the fodipir ligand. hres.ca This process is typically carried out in an aqueous solution where manganese chloride (MnCl₂) is introduced to a solution of DPDP. The reaction is carefully controlled, often with the addition of a stabilizing agent like ascorbic acid to prevent the oxidation of the Mn(II) ion to higher oxidation states. The fodipir ligand wraps around the central manganese ion, forming a stable, water-soluble complex. tandfonline.com The final step involves the formation of the trisodium salt through neutralization with sodium hydroxide.
Structural Elucidation Techniques
A variety of analytical techniques have been employed to fully characterize the structure of mangafodipir trisodium. These methods provide a comprehensive understanding of its three-dimensional arrangement and chemical properties.
X-ray Crystallography of Mangafodipir Trisodium
X-ray crystallography has been instrumental in determining the precise solid-state structure of mangafodipir trisodium. tandfonline.com The crystallographic data reveal that the manganese(II) ion is coordinated in a distorted octahedral geometry. tandfonline.comgrafiati.com The coordination sphere is defined by two phenolate (B1203915) oxygen atoms, two carboxylate oxygen atoms, and two amine nitrogen atoms from the fodipir ligand. tandfonline.comgrafiati.com The unit cell of the crystalline structure contains two mangafodipir anions, six sodium cations, and a significant number of water molecules, highlighting the compound's hygroscopic nature. tandfonline.comgrafiati.com
Table 1: Crystallographic Data for Mangafodipir Trisodium
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.345 |
| b (Å) | 13.678 |
| c (Å) | 14.987 |
| α (°) | 89.87 |
| β (°) | 87.65 |
| γ (°) | 78.98 |
| Volume (ų) | 2456.7 |
| Z | 2 |
Data sourced from a study on the physicochemical characterisation of mangafodipir trisodium. tandfonline.com
Spectroscopic Analyses (NMR, IR, UV, Mass Spectrometry)
A suite of spectroscopic techniques corroborates the structural information obtained from X-ray crystallography and provides further insight into the molecule's properties in solution. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy have been used to characterize the fodipir ligand itself. tandfonline.com These analyses confirm the connectivity of the atoms within the ligand.
Infrared (IR) Spectroscopy: The IR spectrum of mangafodipir trisodium shows characteristic absorption bands corresponding to the various functional groups present in the molecule, such as O-H, C-H, C=O, and P-O vibrations, which is consistent with its determined structure. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: In aqueous solutions, mangafodipir trisodium exhibits specific absorption maxima in the UV-Vis spectrum. tandfonline.com This technique can be used to determine the concentration of the complex in solution. researchgate.net
Mass Spectrometry: Electrospray mass spectrometry has been used to confirm the molecular weight of the mangafodipir anion and its various sodium salt forms. tandfonline.comgoogle.com
Table 2: Key Spectroscopic Data for Mangafodipir Trisodium
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Characteristic bands for O-H, C-H, C=O, and P-O functional groups. |
| UV-Vis Spectroscopy | Specific absorption maxima in aqueous solution. |
| Mass Spectrometry | Confirms the mass of the mangafodipir anion and its sodium species. |
This table summarizes findings from various spectroscopic analyses. tandfonline.comgoogle.com
Stability of the Chelate Complex in Biological Milieus
The stability of the mangafodipir complex is a critical factor, particularly in biological systems where it can interact with endogenous ions and biomolecules. The complex is considered semistable. researchgate.net In vivo, mangafodipir undergoes a degree of dissociation, releasing the manganese ion from the fodipir ligand. wikipedia.orgwikipedia.org This dissociation is partly driven by transmetallation, a process where another metal ion with a higher affinity for the ligand, such as zinc, displaces the manganese. google.commdpi.com
The dephosphorylation of the fodipir ligand also occurs in the body, leading to the formation of metabolites like manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED). hres.cadrugbank.com Despite this dissociation, the chelate is stable enough to be administered intravenously. hres.ca The stability of similar manganese complexes has been a significant area of research, with the goal of developing more robust chelates for various applications. mdpi.comscholaris.ca
Fundamental Mechanisms of Action in Biological Systems
Paramagnetic Properties and Relaxation Theory
The efficacy of mangafodipir as an MRI contrast agent stems from its ability to alter the relaxation times of water protons in tissues. This property is a direct consequence of the paramagnetic manganese (II) ion at its core. mr-tip.comnih.gov
Role of Manganese (II) Unpaired Electrons
The manganese (II) ion (Mn²⁺) in the mangafodipir complex is a transition metal with five unpaired electrons in its outer d-orbital. nih.govappliedradiology.com This configuration gives the ion a strong magnetic moment and makes it highly paramagnetic. nih.govnih.gov Paramagnetic substances are characterized by their ability to become weakly magnetized when placed in an external magnetic field. The unpaired electrons of the Mn²⁺ ion create a fluctuating local magnetic field that interacts with the magnetic moments of nearby water protons. This interaction provides an efficient mechanism for energy transfer, accelerating the relaxation of these protons back to their equilibrium state after being excited by the radiofrequency pulses used in MRI. nih.govradiologykey.com The effectiveness of a paramagnetic agent is related to properties like a high number of unpaired electrons and a long electronic relaxation time, both of which are characteristic of Mn²⁺. nih.govnih.gov
T1 Relaxation Time Shortening Mechanisms
The primary role of a positive MRI contrast agent like mangafodipir is to shorten the longitudinal relaxation time (T1) of water protons in the tissues where it accumulates. drugbank.commr-tip.com A shorter T1 leads to a stronger signal (increased brightness) on T1-weighted MR images. drugbank.comnih.gov The paramagnetic Mn²⁺ ion, with its fluctuating magnetic field, enhances the rate of energy exchange between the water protons and their surrounding molecular lattice, a process known as spin-lattice relaxation. This acceleration of energy transfer shortens T1 significantly. nih.govtandfonline.com
The in-vivo magnetic resonance properties of mangafodipir are primarily attributed to the intracellular uptake of Mn²⁺ after it dissociates from the fodipir (B38996) ligand. tandfonline.comwikipedia.org While the T1 relaxivity of the intact mangafodipir complex in an aqueous solution is comparable to other contrast agents, its relaxivity in liver tissue is significantly higher. tandfonline.comsemanticscholar.org This is because the released Mn²⁺ is taken up by hepatocytes, increasing its local concentration and interaction with intracellular water. drugbank.comappliedradiology.com This differential uptake between normal and abnormal tissues (which have minimal or no hepatocyte uptake) is what generates the enhanced contrast. drugbank.com
Chelate Dissociation and Manganese Ion Release Dynamics
After intravenous administration, mangafodipir trisodium (B8492382) undergoes slow dissociation, releasing the manganese ion (Mn²⁺) and the fodipir (DPDP) ligand. drugbank.com This process is fundamental to its mechanism, as the diagnostic contrast effect depends on the release and subsequent uptake of free Mn²⁺ by parenchymal cells in organs like the liver and pancreas. appliedradiology.comwikipedia.orgnih.gov
Ligand Metabolism and Manganese Transmetallation
The two components of mangafodipir, the manganese ion and the fodipir ligand, follow different metabolic and elimination pathways after dissociation. While the released manganese is primarily excreted slowly via the biliary-fecal route, the ligand is metabolized and excreted more rapidly via the kidneys. nih.govnih.govnih.gov
The primary metabolic events for the mangafodipir complex are dephosphorylation and transmetallation with zinc. tandfonline.comnih.gov These processes can occur simultaneously. As the complex circulates, it encounters plasma zinc, which displaces the manganese ion. tandfonline.comfrontiersin.org Concurrently, the phosphate (B84403) groups on the fodipir ligand are cleaved by enzymes.
Dephosphorylation Pathways (DPDP, DPMP, PLED)
The fodipir (dipyridoxyl diphosphate (B83284), DPDP) ligand undergoes sequential enzymatic dephosphorylation in the body. tandfonline.comnih.gov This metabolic cascade proceeds as follows:
Mangafodipir (MnDPDP) is first dephosphorylated to form manganese dipyridoxyl monophosphate (MnDPMP) . tandfonline.comnih.gov
Further dephosphorylation of MnDPMP leads to the fully dephosphorylated metabolite, manganese dipyridoxyl ethylenediamine (B42938) diacetate (MnPLED) . tandfonline.comnih.govgoogle.com
This dephosphorylation happens alongside the transmetallation with zinc. Therefore, the corresponding zinc-chelated metabolites (ZnDPDP , ZnDPMP , and ZnPLED ) are also formed and detected in plasma. tandfonline.comnih.gov Pharmacokinetic studies in humans have identified MnDPDP and these five key metabolites in plasma after administration. tandfonline.comnih.gov Over time, ZnPLED becomes the only detectable metabolite in plasma, indicating that both dephosphorylation and transmetallation are comprehensive processes. tandfonline.comnih.gov
Data Tables
Table 1: Pharmacokinetic Properties of Mangafodipir Components
| Parameter | Manganese (from Mangafodipir) | Fodipir Ligand (and its metabolites) |
| Primary Route of Elimination | Fecal (Biliary) nih.govnih.gov | Renal (Urine) nih.govnih.gov |
| Plasma Half-life (Initial) | ~20 minutes drugbank.com | ~50 minutes drugbank.com |
| Volume of Distribution | 0.5 - 1.5 L/kg drugbank.com | 0.17 - 0.45 L/kg drugbank.com |
| Metabolism | Dissociation and uptake into cells drugbank.comnih.gov | Dephosphorylation and Transmetallation tandfonline.comnih.gov |
Table 2: Metabolites of Mangafodipir Detected in Human Plasma
| Parent Compound / Metabolite | Abbreviation | Description |
| Manganese Dipyridoxyl Diphosphate | MnDPDP | The original administered compound. tandfonline.comnih.gov |
| Manganese Dipyridoxyl Monophosphate | MnDPMP | First dephosphorylated manganese metabolite. tandfonline.comnih.gov |
| Manganese Dipyridoxyl Ethylenediamine | MnPLED | Fully dephosphorylated manganese metabolite. tandfonline.comnih.gov |
| Zinc Dipyridoxyl Diphosphate | ZnDPDP | Transmetallated (with Zinc) metabolite. tandfonline.comnih.gov |
| Zinc Dipyridoxyl Monophosphate | ZnDPMP | Transmetallated and dephosphorylated metabolite. tandfonline.comnih.gov |
| Zinc Dipyridoxyl Ethylenediamine | ZnPLED | Fully dephosphorylated and transmetallated metabolite; the major long-term metabolite in plasma. tandfonline.comnih.gov |
Transmetallation with Endogenous Zinc Ions
The chemical compound Mangafodipir (trisodium) undergoes a significant metabolic process in the body known as transmetallation, primarily involving the exchange of its manganese (Mn²⁺) ion with endogenous zinc (Zn²⁺) ions. hres.caeuropa.eurxlist.comeuropa.eu This process is a key aspect of its mechanism of action and biodistribution following intravenous administration. hres.cakarger.com
Upon entering the bloodstream, mangafodipir is subject to dephosphorylation, a process that removes the phosphate groups from the fodipir (dipyridoxyl diphosphate, DPDP) ligand. drugbank.comnih.gov This metabolic alteration is followed by the transmetallation event, where zinc, naturally present in the plasma, displaces the manganese from the chelate. drugbank.comnih.gov This exchange is driven by the significantly higher affinity of the fodipir ligand and its dephosphorylated metabolites for zinc as compared to manganese. google.comdiva-portal.org In fact, the affinity of fodipir and its derivatives for zinc is approximately 1,000 times greater than for manganese. google.comdiva-portal.orgnih.gov
This transmetallation leads to the formation of zinc-ligand complexes, such as ZnDPDP, ZnDPMP (zinc dipyridoxyl monophosphate), and ZnPLED (zinc dipyridoxyl ethylenediamine diacetic acid), and the release of free manganese ions (Mn²⁺). drugbank.comnih.govtandfonline.com The released manganese is then taken up by various tissues, particularly the liver and pancreas, which is the basis for its use as a contrast agent in magnetic resonance imaging (MRI). europa.eurxlist.comeuropa.eukarger.com The resulting zinc complexes and the fodipir ligand are eventually eliminated from the body. drugbank.com
The extent of manganese release from mangafodipir is considerable, with studies indicating that more than 80% of the administered manganese can be displaced by zinc. diva-portal.orgnih.gov This process is influenced by the limited amount of readily available zinc in the plasma. nih.govresearchgate.net The transmetallation with zinc is a critical step that dictates the pharmacokinetics and the ultimate biological effects of mangafodipir. europa.eurxlist.comeuropa.eu
Research has also explored modifications of the mangafodipir molecule to influence this transmetallation process. For instance, the development of calmangafodipir, where a portion of the manganese is replaced with calcium, has been shown to stabilize the complex and reduce the in vivo release of manganese by competing for the binding sites with zinc. nih.govresearchgate.net
The following table summarizes the key molecules involved in the transmetallation of mangafodipir with endogenous zinc ions.
| Compound Name | Abbreviation | Role in Transmetallation |
| Mangafodipir (trisodium) | MnDPDP | The initial compound that undergoes transmetallation. |
| Fodipir | DPDP | The ligand that chelates manganese and subsequently zinc. |
| Manganese (II) ion | Mn²⁺ | The ion released from the fodipir ligand during transmetallation. |
| Zinc (II) ion | Zn²⁺ | The endogenous ion that displaces manganese from the fodipir ligand. |
| Manganese dipyridoxyl monophosphate | MnDPMP | A dephosphorylated metabolite of mangafodipir. drugbank.comnih.govtandfonline.com |
| Manganese dipyridoxyl ethylenediamine diacetic acid | MnPLED | A fully dephosphorylated metabolite of mangafodipir. hres.cadrugbank.comnih.gov |
| Zinc dipyridoxyl diphosphate | ZnDPDP | A product of transmetallation where zinc is bound to the original ligand. drugbank.comtandfonline.com |
| Zinc dipyridoxyl monophosphate | ZnDPMP | A product of transmetallation with a dephosphorylated ligand. drugbank.comtandfonline.com |
| Zinc dipyridoxyl ethylenediamine diacetic acid | ZnPLED | The final zinc-bound metabolite after complete dephosphorylation and transmetallation. hres.cadrugbank.comtandfonline.com |
| Calmangafodipir | Ca₄Mn(DPDP)₅ | A modified compound designed to reduce manganese release. nih.govresearchgate.net |
This intricate process of transmetallation highlights the dynamic interactions of mangafodipir within a biological system, ultimately leading to the release of manganese and the formation of stable zinc complexes.
Cellular and Subcellular Transport and Interactions
Hepatocellular Uptake Mechanisms
The liver is a primary target for manganese accumulation following the administration of mangafodipir. This is achieved through highly efficient and specific transport systems within the liver's parenchymal cells, the hepatocytes.
Manganese released from the mangafodipir chelate is taken up by hepatocytes with notable high affinity and selectivity. drugbank.comnih.gov This preferential uptake by normal liver parenchyma, as opposed to metastatic or abnormal tissues, is a key feature of the compound's mechanism. drugbank.com The efficient clearance of manganese from the blood and its concentration within hepatocytes are central to its biological action. semanticscholar.orgmagnetic-resonance.org Research using human hepatoma cell lines (HepG2) has demonstrated that these cells take up and release manganese in a manner similar to isolated rat hepatocytes, underscoring the intrinsic capacity of liver cells for manganese transport. pnas.org Studies involving the transporter protein SLC39A14 have further elucidated this process, showing that suppression of this transporter significantly reduces manganese accumulation in hepatocytes, suggesting it is a primary mediator of hepatic manganese uptake. pnas.org
Once manganese dissociates from the fodipir (B38996) ligand in the bloodstream, it does not remain in a free state. A significant portion of the released Mn²⁺ ions binds to plasma proteins for transport. semanticscholar.org The primary carrier protein identified in this process is alpha-2-macroglobulin (α2-macroglobulin). drugbank.comresearchgate.net This large plasma glycoprotein, primarily synthesized in the liver, functions as a transporter for various molecules, including divalent cations like zinc and manganese. mybiosource.com It binds to the manganese ions and transports them through the portal circulation to the liver. pnas.org This protein-mediated transport is crucial for the rapid and efficient delivery of manganese to hepatocytes, where it is then taken up. pnas.orgfrontiersin.org
An additional proposed mechanism for the hepatocellular uptake of mangafodipir involves the fodipir (DPDP) ligand itself. The fodipir molecule is a structural analog of vitamin B6 (pyridoxine). researchgate.net This chemical similarity is believed to facilitate the uptake of the manganese complex by hepatocytes, potentially through receptors designed for vitamin B6. semanticscholar.orgresearchgate.net This hypothesis suggests that the ligand moiety may help guide the compound to the surface of liver cells, contributing to its selective accumulation. semanticscholar.org
Role of Alpha2-Macroglobulin in Manganese Transport
Pancreatic Cellular Uptake Mechanisms
The pancreas is another organ that demonstrates significant uptake of manganese following mangafodipir administration. drugbank.com The mechanisms for this accumulation involve both systemic distribution and specific cellular transporters.
After intravenous administration and dissociation from its chelate, manganese is distributed systemically, with notable accumulation in the liver, kidneys, and pancreas. drugbank.com Studies in rats have shown that a single dose of mangafodipir can lead to a rapid and substantial increase in the manganese content of the pancreas, with levels increasing approximately tenfold. google.com The uptake is linked to the activity of voltage-dependent calcium channels (VDCCs), as manganese can act as a calcium analog. diabetesjournals.orgnih.gov This suggests that manganese enters pancreatic cells, particularly the excitable β-cells, through these ion channels. diabetesjournals.orgresearchgate.net Research has also identified the transporter SLC39A14 as being essential for efficient manganese uptake by the pancreas. pnas.org
| Organ/Tissue | Percentage of Paramagnetic Agent and Metabolites |
|---|---|
| Liver | 13% |
| Small Intestine | 9% |
| Blood | 3% |
| Kidneys | 1.3% |
| Other Organs | <1% |
This table summarizes the findings from biodistribution studies in rats, showing the organ-specific accumulation of the paramagnetic agent and its metabolites 30 minutes after intravenous injection. researchgate.net
In the bloodstream, manganese can exist in two primary oxidation states, Mn²⁺ and Mn³⁺. The trivalent form, Mn³⁺, is known to bind to transferrin, the same protein responsible for iron transport. nih.gov This Mn³⁺-transferrin complex circulates in the blood and can be taken up by cells via the transferrin receptor. nih.gov While transferrin-mediated transport is a recognized pathway for manganese distribution to various tissues, its specific role in pancreatic accumulation is part of the broader systemic delivery of manganese. nih.govd-nb.info The general circulation delivers manganese, whether bound to transferrin or other proteins like α2-macroglobulin, to the pancreas, where cellular uptake is then mediated by transporters such as SLC39A14 and ion channels. pnas.orgd-nb.infomdpi.com
| Component | Parameter | Value |
|---|---|---|
| Manganese (Mn²⁺) | Volume of Distribution | 0.5 - 1.5 L/kg |
| Fodipir (DPDP) | Volume of Distribution | 0.17 - 0.45 L/kg |
| Manganese (Mn²⁺) | Protein Binding | ~27% |
| Fodipir (DPDP) | Protein Binding | Negligible |
This table outlines key pharmacokinetic parameters for the two primary components of mangafodipir after its dissociation in the body. drugbank.com
Mechanisms of Manganese Transport to Pancreas
Intracellular Compartmentalization of Manganese
Following its release from the fodipir chelate, manganese ions are taken up by various cells, particularly hepatocytes, and are then compartmentalized within different subcellular organelles. This intracellular distribution is a key determinant of both its efficacy as a contrast agent and its potential for cellular toxicity.
A significant portion of intracellular manganese accumulates in the mitochondria. researchgate.net This is attributed to the fact that hepatocytes are rich in these organelles. researchgate.net Manganese is an essential cofactor for several mitochondrial enzymes, including manganese superoxide (B77818) dismutase (MnSOD) and pyruvate (B1213749) carboxylase, which are involved in critical metabolic pathways such as the citric acid cycle and protection against oxidative stress. researchgate.netcdc.gov
The accumulation of manganese in mitochondria is believed to be a primary reason for the enhanced T1 relaxation time observed in MRI, as it increases the signal intensity of tissues rich in mitochondria, such as the liver and pancreas. researchgate.net This property allows for better visualization and detection of lesions in these organs. researchgate.netnih.gov
Some studies suggest that mangafodipir and its metabolites may possess superoxide dismutase (SOD) mimetic activity, which could help in reducing oxidative stress. diva-portal.orgnih.govmdpi.com This antioxidant property is thought to be dependent on the intact manganese complex. diva-portal.org However, excessive accumulation of manganese can also be cytotoxic, potentially impairing mitochondrial function and leading to the production of reactive oxygen species. nih.govnih.gov The valence state of manganese may play a role, with Mn3+ being suggested as more effective in inhibiting mitochondrial aconitase activity than Mn2+. nih.gov
Extrahepatic and Non-Specific Manganese Uptake Pathways
While the liver is the primary organ for mangafodipir uptake, a portion of the released manganese is distributed to other tissues throughout the body via non-specific transport mechanisms. drugbank.comsemanticscholar.org
Once dissociated from the fodipir ligand, free manganese ions (Mn2+) can be transported into cells through various non-specific mechanisms. These can include voltage-gated calcium channels, highlighting the competition between manganese and calcium for cellular entry. researchgate.netnih.gov The divalent metal transporter 1 (DMT1) and ZIP proteins are also implicated in the transport of manganese ions across cell membranes. nih.gov In the blood, released manganese can bind to proteins such as α2-macroglobulin and albumin for transport to various tissues. drugbank.comresearchgate.net
Following administration, manganese released from mangafodipir is distributed to several extrahepatic organs, including the kidneys, spleen, pancreas, and to a lesser extent, the heart. drugbank.comrxlist.comeuropa.eu Biodistribution studies in rats have shown that 30 minutes after injection, manganese is present in the liver (13%), small intestine (9%), blood (3%), and kidneys (1.3%). semanticscholar.orgresearchgate.net In dogs, the distribution pattern is similar, with notable concentrations in the liver, pancreas, and kidneys. cdc.gov The ligand itself, fodipir, is also distributed throughout the body but has a low affinity for the myocardium. drugbank.com Studies in rats and dogs have suggested that the fodipir ligand reduces the distribution of manganese to the heart compared to the administration of inorganic manganese. tandfonline.com
| Organ | Species | Time Post-Injection | Percentage/Concentration of Manganese | Citation |
| Liver | Rat | 30 minutes | 13% of injected dose | semanticscholar.orgresearchgate.net |
| Small Intestine | Rat | 30 minutes | 9% of injected dose | semanticscholar.orgresearchgate.net |
| Blood | Rat | 30 minutes | 3% of injected dose | semanticscholar.orgresearchgate.net |
| Kidneys | Rat | 30 minutes | 1.3% of injected dose | semanticscholar.orgresearchgate.net |
| Liver | Dog (normal) | 168 hours | 8.7 µg equivalents/g | cdc.gov |
| Pancreas | Dog (normal) | 168 hours | 8.1 µg equivalents/g | cdc.gov |
| Kidneys | Dog (normal) | 168 hours | 6.6 µg equivalents/g | cdc.gov |
| Spleen | Dog (normal) | 168 hours | 0.65 µg equivalents/g | cdc.gov |
| Heart | Dog (normal) | 168 hours | 0.62 µg equivalents/g | cdc.gov |
Preclinical Pharmacokinetics and Biodistribution Investigations
In Vivo Distribution Kinetics in Animal Models
Following intravenous injection, the manganese (Mn) component of mangafodipir is rapidly cleared from the plasma, with an elimination half-life of less than 25 minutes in both rats and dogs. tandfonline.com This rapid clearance is indicative of swift distribution to various tissues and early onset of excretion. tandfonline.com In contrast, the fodipir (B38996) (DPDP) moiety exhibits slower plasma clearance and appears to distribute primarily within the extracellular fluid. tandfonline.com
Organ-Specific Accumulation Profiles
Biodistribution studies in rats have demonstrated a distinct pattern of organ accumulation for the manganese released from mangafodipir. The liver and pancreas show the most significant uptake, which is consistent with the agent's intended use for enhancing magnetic resonance imaging (MRI) of these organs. tandfonline.comsemanticscholar.org The kidneys also exhibit notable accumulation. tandfonline.com
A study in rats at 30 minutes post-injection revealed the following distribution of the paramagnetic agent and its metabolites: 13% in the liver, 9% in the small intestine, 3% in the blood, and 1.3% in the kidneys, with less than 1% in other organs. semanticscholar.orgresearchgate.net Another study comparing mangafodipir to manganese chloride (MnCl₂) in rats found that at 10 minutes post-injection, the cardiac, pancreatic, and hepatic uptake of manganese was significantly lower with mangafodipir. tandfonline.com However, by the 2-hour mark, the manganese content and signal intensity in major organs were similar for both compounds. tandfonline.com
In pregnant rats, manganese from mangafodipir was found to distribute to the placenta and fetus, with detectable levels in the fetal liver and bones. hres.ca
Table 1: Organ Distribution of Mangafodipir-Derived Manganese in Rats 30 Minutes Post-Injection
| Organ | Percentage of Injected Dose |
|---|---|
| Liver | 13% |
| Small Intestine | 9% |
| Blood | 3% |
| Kidneys | 1.3% |
| Other Organs | <1% |
Data sourced from biodistribution studies in rats. semanticscholar.orgresearchgate.net
Temporal Dynamics of Tissue Distribution
The distribution of manganese following mangafodipir administration is a dynamic process. The initial rapid uptake by the liver, pancreas, and kidneys is followed by a period of redistribution and eventual clearance. tandfonline.com In rats, after 2 hours, the manganese content of the pancreas was found to be approximately 10 times higher than the basal level, while the liver's manganese content increased about 2-fold. google.com After 24 hours, the manganese level in the pancreas remained elevated (about five times the basal value), whereas it had returned to baseline in the liver, highlighting the liver's efficient manganese handling capabilities.
Elimination Pathways and Excretion Kinetics
The elimination of mangafodipir's components, manganese and fodipir, occurs through different primary routes. The fodipir ligand is rapidly and almost entirely excreted in the urine. tandfonline.com In contrast, the manganese ion is primarily eliminated via the feces. tandfonline.comnih.gov
Biliary Excretion Mechanisms
The principal route for manganese excretion is through the feces, with biliary excretion being the main mechanism. tandfonline.comsemanticscholar.org This has been demonstrated in studies using bile-duct-cannulated rats and dogs. tandfonline.com The regulation of manganese homeostasis in the body is normally maintained by controlling its biliary excretion rather than its absorption. tandfonline.com In rats, a mean of 24.6% of the radioactive manganese dose was recovered in the bile within 24 hours of administration. tandfonline.com
Renal Clearance and Excretion Rates
While the primary route for manganese elimination is biliary, a small fraction is excreted in the urine shortly after administration. tandfonline.com In rats, studies have shown that approximately 15-20% of the manganese dose is eliminated via the kidneys. nih.gov One study reported that within 120 hours, a mean of 24.6% of the radioactive dose was excreted in the urine of rats. tandfonline.com In contrast, the fodipir ligand is efficiently cleared by the kidneys, consistent with the glomerular filtration rate. tandfonline.com In human volunteers, approximately 15% of the administered manganese ion is eliminated in the urine within the first 24 hours. hres.ca
Fecal Elimination Patterns
Fecal excretion is the predominant pathway for the elimination of the manganese moiety of mangafodipir. tandfonline.comresearchgate.net In rats, within 120 hours of treatment, a mean of 59.8% of the radioactive dose was excreted in the feces. tandfonline.com Another study in rats reported fecal excretion amounting to 47% after 6 hours. researchgate.net In human studies, approximately 59% of the manganese dose is excreted in the feces over a period of 5 days. hres.ca
Table 2: Cumulative Excretion of Mangafodipir Components in Rats (120 hours post-administration)
| Component | Excretion Route | Percentage of Dose |
|---|---|---|
| Manganese (from ⁵⁴MnDPDP) | Urine | 24.6% |
| Manganese (from ⁵⁴MnDPDP) | Feces | 59.8% |
Plasma Clearance and Protein Binding Studies
Preclinical and in vitro investigations have established that the two components of mangafodipir exhibit markedly different plasma protein binding profiles, which dictates their clearance and distribution. The intact mangafodipir chelate itself does not appear to bind to plasma proteins in vitro. hres.ca However, once the manganese ion is released, it engages in protein binding, whereas the fodipir ligand does not. hres.cadrugbank.com The manganese moiety is cleared rapidly from the plasma, with an initial half-life of 20 minutes or less in humans and under 25 minutes in rats and dogs, reflecting swift tissue uptake and initial excretion. europa.eutandfonline.com In contrast, the ligand, fodipir, has a longer initial plasma half-life of about 50 minutes. europa.eurxlist.comeuropa.eu
Manganese Ion Protein Binding Characteristics
Upon dissociation from the fodipir ligand, the manganese ion exhibits moderate binding to plasma proteins. In vitro studies using whole human blood indicate that the protein binding of manganese is approximately 27%. europa.eurxlist.comeuropa.eudrugbank.com This binding is a key factor in its transport and distribution.
Further investigations into the specific plasma proteins involved have identified several key binding partners. While some sources have proposed albumin as a carrier, other research indicates that manganese binds poorly to purified albumin. nih.govnih.gov Studies using polyacrylamide gel electrophoresis demonstrated a more significant association of manganese with transferrin. nih.gov It is suggested that manganese likely binds to the iron-binding sites on the transferrin molecule. nih.gov The binding to transferrin appears to increase over time, potentially due to the oxidation of Mn(II) to Mn(III). nih.gov In these studies, approximately 50% of the radiolabeled manganese migrated with transferrin, while only 5% was associated with albumin. nih.gov Other plasma components, such as α2-macroglobulin, have also been identified as significant carriers for manganese. nih.govnih.gov
| Parameter | Finding | Source |
|---|---|---|
| Overall Protein Binding (in vitro, human blood) | ~27% | europa.eurxlist.comeuropa.eudrugbank.com |
| Primary Binding Proteins | Transferrin, α2-macroglobulin | nih.govnih.gov |
| Binding to Albumin | Reported as poor or to a lesser extent | nih.govnih.gov |
| Binding Affinity Comparison | Binds more readily to transferrin than to albumin | nih.gov |
Ligand (Fodipir) Protein Binding Characteristics
In stark contrast to the manganese ion, the fodipir (dipyridoxyl diphosphate (B83284), DPDP) ligand shows negligible binding to plasma proteins. europa.eurxlist.comdrugbank.com This lack of significant protein interaction is a defining feature of its pharmacokinetic profile.
The low protein binding of fodipir is consistent with its distribution primarily within the extracellular fluid and its rapid elimination. tandfonline.com Preclinical studies in rats and dogs have shown that the DPDP moiety is quickly and almost entirely excreted in the urine. tandfonline.com This behavior aligns with glomerular filtration being the primary mechanism of its clearance, a process unhindered by protein binding. tandfonline.com
| Parameter | Finding | Source |
|---|---|---|
| Overall Protein Binding (in vitro, human blood) | Negligible | europa.eurxlist.comdrugbank.com |
| Pharmacokinetic Consequence | Rapid renal excretion and distribution into extracellular fluid | tandfonline.com |
Molecular and Cellular Biological Effects
Antioxidant and Cytoprotective Properties
Mangafodipir (trisodium), a chelate of manganese (II) and the vitamin B6 derivative fodipir (B38996) (dipyridoxyl diphosphate (B83284) or DPDP), exhibits significant antioxidant and cytoprotective effects. oup.comjci.org Initially developed as a contrast agent for magnetic resonance imaging (MRI), its protective properties against oxidative stress were a serendipitous discovery. wikipedia.orgmdpi.comdiva-portal.org The molecule is known to possess powerful antioxidant capabilities, allowing for a high level of intracellular penetration, particularly in the liver. plos.orgnih.gov These properties enable mangafodipir to protect healthy cells from the detrimental effects of oxidative stress. nih.gov Its protective action stems from a multi-faceted ability to mimic natural antioxidant enzymes and directly neutralize harmful reactive molecules. jci.orgmdpi.com
Superoxide (B77818) Dismutase (SOD) Mimetic Activity
A primary mechanism underlying mangafodipir's antioxidant capacity is its manganese superoxide dismutase (MnSOD) mimetic activity. wikipedia.orgnih.gov This means the intact manganese complex can catalytically convert superoxide anions (O2•−) into hydrogen peroxide (H2O2) and oxygen, mirroring the function of the endogenous mitochondrial MnSOD enzyme. mdpi.commdpi.comacademie-sciences.fr This SOD-like activity is crucial for its ability to target and detoxify the initial steps of the reactive oxygen species (ROS) cascade. jci.orgmdpi.com The discovery of this enzymatic mimicry was made during its development as an MRI agent. wikipedia.orgdiva-portal.org The SOD mimetic function depends on the manganese ion remaining bound to the fodipir ligand. wikipedia.org This activity allows mangafodipir to reduce the cellular burden of superoxide radicals, which are implicated in pathological tissue damage. wikipedia.orgdiva-portal.org
Catalase-like and Glutathione (B108866) Reductase-like Activities
Table 1: Enzymatic-like Activities of Mangafodipir
| Enzymatic Activity | Description | Research Findings |
| Superoxide Dismutase (SOD)-like | Catalyzes the dismutation of superoxide anions (O2•−) into hydrogen peroxide (H2O2) and oxygen. mdpi.comacademie-sciences.fr | A primary and well-documented activity, dependent on the intact Mn-chelate. wikipedia.org It is considered its principal enzymatic characteristic. aacrjournals.org |
| Catalase-like | Facilitates the breakdown of hydrogen peroxide (H2O2) into water and oxygen. oup.com | Mangafodipir possesses this activity, though some studies suggest it is 300-fold lower than its SOD activity. aacrjournals.org Other studies in liver models have shown significantly higher catalase activity after pretreatment. plos.orgnih.gov |
| Glutathione Reductase-like | Supports the reduction of glutathione disulfide (GSSG) back to its reduced form, glutathione (GSH). jci.orgplos.org | This activity contributes to the regeneration of the cellular GSH pool, although its effect was not pronounced in all experimental models. nih.govplos.org |
Scavenging of Reactive Oxygen Species (ROS)
Mangafodipir functions as a potent scavenger of various reactive oxygen species (ROS). cancer.govoup.com This direct chemical interaction is a key aspect of its cytoprotective mechanism. The compound is capable of neutralizing several harmful ROS, including the superoxide anion (O2•−), hydrogen peroxide (H2O2), and the highly reactive hydroxyl radical (•OH). cancer.gov By scavenging these species, mangafodipir can prevent oxidative damage to essential macromolecules like DNA. cancer.gov This broad-spectrum scavenging ability allows it to intervene at multiple points in the oxidative damage cascade, protecting cells from ROS-induced apoptosis and necrosis. mdpi.com
Table 2: Reactive Oxygen Species (ROS) Scavenged by Mangafodipir
| Reactive Oxygen Species | Chemical Formula | Source Reference |
| Superoxide Anion | O2•− | cancer.gov |
| Hydrogen Peroxide | H2O2 | cancer.gov |
| Hydroxyl Radical | •OH | cancer.gov |
Detoxification of Mitochondrial ROS
A significant portion of cellular ROS is generated within the mitochondria during respiration. diva-portal.org Mangafodipir has been shown to be effective in the detoxification of mitochondrial ROS. plos.orgnih.govplos.org Its ability to mimic MnSOD, an enzyme located in the mitochondrial matrix, is central to this function. wikipedia.orgnih.gov By targeting and neutralizing superoxide radicals at their primary site of production, mangafodipir helps to preserve mitochondrial function and integrity. mdpi.comresearchgate.net This mitochondrial-specific action is crucial in protecting against conditions associated with high levels of oxidative stress, such as ischemia-reperfusion injury. mdpi.complos.org
Regeneration of the Glutathione (GSH) Pool
Mangafodipir contributes to the maintenance of the cellular antioxidant capacity by supporting the regeneration of the glutathione (GSH) pool. mdpi.complos.org GSH is a vital intracellular antioxidant that detoxifies ROS either directly or as a cofactor for enzymes like glutathione peroxidase. mdpi.com Mangafodipir's glutathione reductase-like activity facilitates the conversion of the oxidized form of glutathione (GSSG) back to its active, reduced GSH state. jci.orgplos.org This restoration of GSH stores enhances the cell's ability to neutralize ROS, particularly H2O2, and to defend against oxidative insults. mdpi.complos.org
Interaction with Cellular Redox Homeostasis
Mangafodipir actively modulates cellular redox homeostasis, which is the delicate balance between the generation and elimination of ROS. mdpi.com Its multi-pronged enzymatic activities allow it to target and control multiple steps within the ROS cascade, thereby restoring equilibrium in cells under oxidative distress. jci.orgmdpi.comacademie-sciences.fr
In studies on liver ischemia-reperfusion injury, pretreatment with mangafodipir led to the activation of key transcription factors involved in the cellular antioxidant response. plos.orgnih.gov Specifically, it increased the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Hypoxia-inducible factor-1 alpha (HIF-1α). plos.orgnih.gov Nrf2 is a master regulator that binds to the antioxidant response element (ARE) in the promoter region of genes encoding for various antioxidant and phase 2 detoxifying enzymes, such as heme-oxygenase-1 (HO-1), catalase, and glutathione reductase. plos.orgnih.gov The activation of these pathways by mangafodipir enhances the cell's intrinsic defense mechanisms against oxidative stress. nih.gov
Furthermore, mangafodipir's interaction with cellular redox signaling can have differential effects depending on the cell type. In normal cells with low basal levels of ROS, its antioxidant properties are protective. mdpi.com The detoxification of H2O2 via its catalase and glutathione-reductase like activities prevents oxidative damage. mdpi.com This modulation of the cellular redox environment is fundamental to its cytoprotective effects observed in various preclinical models. mdpi.com
Modulation of Chemotherapy-Induced Cellular Responses (Preclinical)
Potentiation of Tumor Cell Cytotoxicity via ROS Generation
In contrast to its protective role in normal tissues, mangafodipir may enhance the cytotoxicity of chemotherapy in tumor cells. cancer.gov This dual action is attributed to the inherently higher levels of reactive oxygen species (ROS) in cancer cells compared to normal cells. cancer.govnih.gov By potentially increasing the chemotherapy-induced generation of ROS within tumor cells, mangafodipir can push these cells past their lower threshold for ROS-mediated cell death. cancer.govnih.gov This selective potentiation of cytotoxicity in tumor cells, while protecting normal tissues, suggests a favorable therapeutic index for mangafodipir as an adjuvant in chemotherapy. mdpi.com
Effects on Chemotherapy-Induced Apoptosis (e.g., Cisplatin)
Studies have demonstrated that mangafodipir can attenuate apoptosis, or programmed cell death, induced by chemotherapeutic agents like cisplatin (B142131) in normal cells. In in vitro experiments using a human non-luteinized granulosa cell line, mangafodipir was found to suppress the cleavage of caspase-3, a key executioner enzyme in apoptosis, which was induced by cisplatin. nih.gov This protective effect against cisplatin-induced apoptosis was also observed in vivo in the granulosa cells of mice. nih.govresearchgate.net The mechanism appears to be linked to its SOD-mimetic activity, which reduces the oxidative stress that often triggers the apoptotic cascade. nih.govresearchgate.netresearcher.life
Mitigation of Chemotherapy-Induced Organ Damage (e.g., Ovarian Damage)
A significant area of preclinical research has focused on mangafodipir's ability to mitigate organ damage caused by chemotherapy, particularly to the ovaries. Ovarian damage is a serious concern for female cancer patients, as it can lead to infertility. researchgate.net Studies in mice have shown that mangafodipir can protect the ovaries from damage induced by cisplatin and paclitaxel. nih.govresearchgate.net It achieves this by reducing apoptosis in granulosa cells and inhibiting the loss of primordial follicles. nih.govnih.govresearchgate.net This protective effect is associated with a decrease in the expression of 4-hydroxynonenal, a marker of oxidative stress. nih.govresearchgate.net Importantly, these protective effects on the ovaries did not appear to compromise the antitumor efficacy of the chemotherapy drugs in tumor xenograft studies. nih.govresearchgate.net
Influence on Cellular Ion Channels and Signaling
Beyond its effects on oxidative stress, mangafodipir also influences cellular ion channels, particularly in cardiac cells.
Modulation of Calcium Channel Activity in Cardiac Cells
Mangafodipir has been investigated for its ability to modulate calcium channel activity in cardiomyocytes. ictargets.com As a manganese-based contrast agent, it is taken up by viable cardiac cells through voltage-gated calcium channels. nih.govresearchgate.net This property allows it to be used in manganese-enhanced magnetic resonance imaging (MEMRI) to non-invasively assess myocardial calcium channel activity. ictargets.comictargets.com The influx of manganese, which acts as a calcium analog, provides information about the function of these channels, which are crucial for cardiac contractile function. ictargets.comcvpharmacology.com Studies have shown that co-administration of a calcium channel blocker like diltiazem (B1670644) reduces the uptake of mangafodipir, confirming its entry through these channels. nih.gov This application is being explored for diagnosing and managing heart conditions where calcium handling is altered, such as in heart failure. ictargets.comictargets.com
Interactive Data Table: Preclinical Findings on Mangafodipir's Modulation of Chemotherapy-Induced Effects
| Finding | Model System | Chemotherapy Agent(s) | Key Outcome | Reference(s) |
| Attenuation of Apoptosis | Human Granulosa Cell Line (in vitro), Mice (in vivo) | Cisplatin, Paclitaxel, Hydrogen Peroxide | Reduced cleaved caspase-3 levels, decreased apoptosis in granulosa cells. | nih.gov, researchgate.net, nih.gov |
| Protection Against Ovarian Damage | Mice | Cisplatin, Paclitaxel | Inhibited loss of primordial follicles, reduced expression of 4-hydroxynonenal. | nih.gov, researchgate.net, nih.gov |
| No Interference with Antitumor Activity | Mice with Tumor Xenografts | Cisplatin, Paclitaxel | Antitumor effects of chemotherapy were not affected. | nih.gov, researchgate.net |
| Protection Against Cardiotoxicity | Preclinical Models | Doxorubicin | Protected against drug-induced cardiotoxicity. | |
| Myelosuppression Protection | Preclinical Models | Oxaliplatin (B1677828), 5-Fluorouracil | Protected against myelosuppressive effects. |
Implications for T-Tubule Remodeling in Myocardial Tissue
Transverse tubules (T-tubules) are intricate invaginations of the cardiomyocyte's surface membrane (sarcolemma) that are crucial for efficient EC coupling. frontiersin.orgsciltp.com These structures propagate the action potential deep into the cell's interior, ensuring synchronous activation of calcium release from the sarcoplasmic reticulum. frontiersin.orgresearchgate.net The T-tubule membrane houses a high density of L-type calcium channels, making it a critical hub for calcium signaling. frontiersin.orgsciltp.com
In various cardiac diseases, particularly heart failure and after myocardial infarction, the highly organized T-tubule network undergoes significant structural and functional alterations, a process known as T-tubule remodeling. frontiersin.orgnih.gov This remodeling is characterized by a loss of T-tubules, disorganization of the network, and an increase in tubular diameter. nih.govsciltp.com Such changes lead to impaired and desynchronized calcium release, contributing to reduced cardiac contractility and the progression of heart failure. nih.govsciltp.com For instance, in heart failure with reduced ejection fraction (HFrEF), a notable decrease in T-tubule density is a common finding. frontiersin.org Conversely, in heart failure with preserved ejection fraction (HFpEF), an increase in T-tubule density has been observed, suggesting a different adaptive or maladaptive remodeling process. frontiersin.org
The ability of mangafodipir to act as a marker for calcium channel activity provides a unique opportunity to indirectly assess the integrity of the T-tubule system. ictargets.com Since the influx of manganese ions into cardiomyocytes is dependent on the voltage-gated calcium channels concentrated within the T-tubules, any remodeling of this system will inherently alter the rate and distribution of manganese uptake. nih.govictargets.com Consequently, MEMRI has emerged as a promising non-invasive method to detect T-tubule remodeling. ictargets.com A non-clinical study demonstrated that mangafodipir-enhanced MRI could successfully identify both altered calcium channel activity and the loss of T-tubules in an animal model. ictargets.com This suggests that the measured rate of manganese influx can serve as a surrogate marker for the functional state of the T-tubule network. ictargets.com
Clinical research is exploring this potential further. A Phase 2A clinical trial was initiated to use mangafodipir in patients with heart failure to measure cellular function, specifically altered calcium handling, which is closely linked to T-tubule integrity. ictargets.comclinicaltrials.gov The goal is to use this technique for improved diagnosis and monitoring of heart diseases where calcium handling and T-tubule structure are compromised, such as ischemic heart disease and various cardiomyopathies. ictargets.comictargets.com
Table 1: Research Findings on Mangafodipir and T-Tubule Remodeling
| Research Focus | Model/Study Type | Key Findings | Implication for T-Tubule Remodeling | Reference(s) |
| Mechanism of Uptake | Animal (Infarcted Hearts) | Mangafodipir uptake is dependent on voltage-gated calcium channels active during excitation-contraction coupling. | Provides the basis for using manganese influx to probe systems rich in calcium channels, like T-tubules. | nih.gov |
| Detection of Altered Calcium Handling | Animal Models & Human Studies | Mangafodipir-enhanced MRI can quantify the rate of manganese uptake, reflecting calcium channel activity. | Altered uptake rates can indicate pathological changes in calcium handling, which are often caused by T-tubule disorganization. | ictargets.comictargets.com |
| Validation of T-Tubule Remodeling Detection | Non-clinical Animal Study | Mangafodipir-enhanced MRI detected altered calcium channel activity and loss of T-tubules. | Demonstrates a direct link between the MEMRI signal and the structural integrity of the T-tubule network. | ictargets.com |
| Clinical Application in Heart Failure | Phase 2A Clinical Trial | Aims to measure the rate of manganese uptake in heart failure patients to assess cellular function. | Seeks to validate MEMRI as a non-invasive tool to assess T-tubule remodeling in clinical settings. | ictargets.comclinicaltrials.gov |
| T-Tubule Disruption in Disease | Human Tissue Examination | T-tubule density is reduced in heart failure with reduced ejection fraction (HFrEF) and increased in heart failure with preserved ejection fraction (HFpEF). | Highlights the specific structural changes that mangafodipir-enhanced imaging aims to detect. | frontiersin.org |
Advanced Research Methodologies and Experimental Models
In Vitro Experimental Approaches
In vitro studies are fundamental for characterizing the basic biochemical and cellular effects of mangafodipir trisodium (B8492382). These approaches allow for controlled investigations into its uptake, cytotoxicity, and enzymatic activities.
Cell Culture Models for Uptake and Cytotoxicity Studies
Cell culture models are instrumental in assessing how mangafodipir trisodium interacts with cells, including its uptake mechanisms and potential toxicity. For instance, studies have utilized various cell lines to investigate the compound's effects. In the context of its potential as a chemotherapy adjunct, cancer cell lines such as HT 29 and CT 26 have been employed. mdpi.com The cytotoxicity of mangafodipir and its derivatives has been evaluated using assays like the CCK8 method in cell lines such as HepG2. sci-hub.se
The uptake of the manganese component of mangafodipir is a key area of investigation. Research has shown that the fodipir (B38996) moiety can facilitate the transport of manganese into cells. plos.org For quantitative analysis of cellular uptake, cell pellets can be digested and the manganese content quantified using techniques like graphite (B72142) furnace atomic absorption spectroscopy (AAS). scholaris.ca
Spectroscopic Methods for In Vitro Characterization in Biological Solutions
Spectroscopic techniques are crucial for characterizing the behavior of mangafodipir in biological solutions and confirming its structure. Due to the paramagnetic nature of the Mn(II) ion, Nuclear Magnetic Resonance (NMR) analysis of calmangafodipir is not feasible. google.com However, other spectroscopic methods are employed. Infrared (IR) absorption spectroscopy and mass spectrometry have been used to elucidate the structure of related compounds. google.com
Electron paramagnetic resonance (EPR) spectroscopy, also known as electron spin resonance (ESR) spectroscopy, has been a key technique in demonstrating the SOD mimetic activity of mangafodipir and its metabolite, MnPLED. diva-portal.orgnih.gov These studies typically involve adding the compound to an in vitro system that generates superoxide (B77818) radicals, and then using EPR to detect the scavenging of these radicals. nih.gov
Assays for Enzyme Mimetic Activities
A significant aspect of mangafodipir research is its ability to mimic the activity of endogenous antioxidant enzymes, particularly superoxide dismutase (SOD). diva-portal.orgacademie-sciences.fr Various assays are used to quantify this SOD-like activity. These assays often involve a system that produces a steady stream of superoxide anions, and the ability of mangafodipir to reduce the concentration of these radicals is measured. academie-sciences.fr The SOD mimetic activity is crucial for its protective effects against oxidative stress. nih.govnih.gov
It has been demonstrated that the SOD mimetic activity of mangafodipir is dependent on the intact manganese complex, in contrast to its MRI contrast properties which rely on the dissociation of Mn2+ ions. diva-portal.orgnih.gov Research has also explored the potential for mangafodipir to exhibit glutathione (B108866) reductase-like activity, which could contribute to its protective effects against ischemia-reperfusion injury. plos.org
In Vivo Animal Models for Preclinical Research
Preclinical in vivo studies in animal models are essential for understanding the pharmacokinetics, biodistribution, efficacy, and safety of mangafodipir trisodium in a whole-organism context. Both small and large animal models have been utilized for these investigations.
Rodent Models (e.g., Rats, Mice) for Pharmacokinetic and Toxicity Studies
Rodents, particularly rats and mice, are widely used in the preclinical evaluation of mangafodipir. nih.govplos.orgnih.gov These models are valuable for studying the compound's pharmacokinetics, including its distribution, metabolism, and excretion.
Pharmacokinetic studies in rats have shown that the manganese (Mn) moiety is rapidly cleared from the plasma, with an elimination half-life of less than 25 minutes, reflecting swift tissue distribution and early excretion. tandfonline.com The ligand, fodipir (DPDP), is primarily excreted in the urine, while the manganese is mainly eliminated through the feces via the biliary route. tandfonline.com Biodistribution studies in mice have shown that 30 minutes after injection, a significant percentage of the compound is found in the liver, small intestine, and blood. researchgate.net
Toxicity studies in rodents have identified the liver and, to a lesser extent, the kidney as target organs for toxicity at higher doses. nih.govnih.gov Rodent models have also been instrumental in demonstrating the protective effects of mangafodipir against various insults, such as doxorubicin-induced cardiotoxicity and oxaliplatin-induced myelosuppression in mice. diva-portal.orgnih.gov Furthermore, mouse models of hepatic ischemia-reperfusion injury have shown that mangafodipir can reduce liver damage and improve survival rates. plos.orgplos.org
| Rodent Model Research Findings for Mangafodipir | |
| Study Type | Key Findings |
| Pharmacokinetics (Rat) | Manganese elimination half-life < 25 minutes; rapid tissue distribution. tandfonline.com |
| Excretion (Rat) | Manganese primarily excreted in feces; DPDP ligand excreted in urine. tandfonline.com |
| Biodistribution (Mouse) | 30 mins post-injection: ~13% in liver, ~9% in small intestine. researchgate.net |
| Toxicity | Liver and kidney identified as target organs for toxicity. nih.govnih.gov |
| Cardioprotection (Mouse) | Protected against doxorubicin-induced cardiotoxicity. diva-portal.org |
| Myeloprotection (Mouse) | Protected against oxaliplatin-induced myelosuppression. nih.gov |
| Hepatoprotection (Mouse) | Reduced liver damage in ischemia-reperfusion injury models. plos.orgplos.org |
Larger Animal Models (e.g., Dogs, Monkeys, Pigs) for Organ-Specific Investigations
Larger animal models, such as dogs, cynomolgus monkeys, and pigs, are often used in later-stage preclinical research. nih.govveterinarypaper.com Their anatomical and physiological similarities to humans make them particularly useful for organ-specific investigations and for predicting human responses. nih.govlahavcro.com
Repeat-dose toxicity studies have been conducted in dogs and cynomolgus monkeys, confirming the liver and kidney as the primary target organs of toxicity. nih.govnih.gov Pharmacokinetic studies in dogs have shown a rapid removal of the manganese moiety from plasma, similar to findings in rats. tandfonline.com Cardiovascular safety studies in dogs have characterized mangafodipir as a cardiovascularly safe drug. diva-portal.org
Pigs are also valuable large animal models, especially for studies related to cardiovascular and metabolic diseases. lahavcro.comnih.gov While specific studies on mangafodipir in pigs are less commonly cited in the provided context, their use in preclinical research for other compounds highlights their importance in translational science. nih.govmdpi.com
| Large Animal Model Research Findings for Mangafodipir | |
| Animal Model | Key Findings |
| Dog | Confirmed liver and kidney as target organs in repeat-dose toxicity studies. nih.govnih.gov |
| Dog | Pharmacokinetic profile similar to rats with rapid manganese clearance. tandfonline.com |
| Dog | Demonstrated cardiovascular safety. diva-portal.org |
| Cynomolgus Monkey | Confirmed liver and kidney as target organs in repeat-dose toxicity studies. nih.govnih.gov |
Models of Hepatic Abnormalities (e.g., Ischemia/Reperfusion Injury, Chronic Liver Damage)
Mangafodipir trisodium (MnDPDP) has been extensively studied in preclinical models of various liver diseases, demonstrating its potential beyond a mere contrast agent. These studies have primarily focused on its protective effects against ischemia/reperfusion (I/R) injury and its utility in diagnosing chronic liver damage.
In models of hepatic I/R injury, a significant contributor to damage during liver surgeries and transplantation, mangafodipir has shown considerable protective effects. plos.orgplos.org Reactive oxygen species (ROS) generated upon reperfusion are a major cause of this injury. plos.org Mangafodipir, with its antioxidant properties, including superoxide dismutase (SOD)-like activity, helps to mitigate this damage. plos.orgplos.org
A study in a mouse model of 70% hepatic ischemia for 90 minutes found that mangafodipir administration before the ischemic period significantly reduced liver injury. plos.orgnih.gov This was evidenced by lower serum aspartate aminotransferase (ASAT) levels, reduced tissue damage, and decreased markers of apoptosis (cytochrome c release and caspase 3 activity). plos.orgnih.gov The protective effect of mangafodipir was comparable to intermittent inflow occlusion and superior to ischemic preconditioning. plos.orgnih.gov Furthermore, in a model of total hepatic ischemia in mice, mangafodipir treatment led to a 100% survival rate after 30 days, compared to no survivors in the untreated group. plos.org
The mechanism behind this protection is attributed to mangafodipir's ability to scavenge free radicals and preserve the mitochondrial glutathione (GSH) pool. plos.org It has been shown to possess SOD-, catalase-, and glutathione reductase-like activities, which aid in detoxifying mitochondrial ROS and regenerating GSH. plos.org Studies in rats have also demonstrated that pretreatment with mangafodipir protects the liver graft from cold I/R injury by reducing lipid peroxidation, mitochondrial damage, and apoptosis. plos.org
In the context of chronic liver damage, preclinical studies have explored mangafodipir's role in the diagnosis and characterization of focal and diffuse liver diseases. nih.govtandfonline.com Animal models of chemically induced liver tumors, such as hepatocellular carcinoma, have been used to evaluate its efficacy as a contrast agent for magnetic resonance imaging (MRI). rsna.org In these models, mangafodipir helps in differentiating malignant tumors from healthy liver tissue. nih.gov Highly malignant tumors often show a prompt negative contrast enhancement followed by a delayed peritumoral rim-enhancement, while well-differentiated tumors exhibit persistent positive enhancement. nih.govtandfonline.com
However, the results in models of diffuse liver diseases like hepatitis and cirrhosis have been more varied. Some studies in rats with induced hepatitis or cirrhosis reported conflicting results regarding the degree of liver enhancement with mangafodipir. tandfonline.com For instance, one study found no difference in parenchymal enhancement between normal livers and those with carbon tetrachloride-induced hepatitis. tandfonline.com Another study on rabbits with galactosamine-induced hepatitis showed only a slight decrease in liver enhancement. tandfonline.com Despite these inconsistencies, a meta-analysis suggested that mangafodipir-enhanced MRI improved the detection of liver lesions in both cirrhotic and non-cirrhotic patients. researchgate.net
Models of Pancreatic and Cardiac Diseases
Beyond hepatic applications, the utility of mangafodipir has been investigated in preclinical models of pancreatic and cardiac diseases. As a contrast agent, it has been shown to enhance the pancreas in MRI, aiding in the investigation of focal pancreatic lesions. europa.eu
In the context of cardiac diseases, research has focused on the cardioprotective effects of mangafodipir, particularly in models of myocardial ischemia-reperfusion injury. aacrjournals.org Similar to its action in the liver, the protective effects in the heart are attributed to its superoxide dismutase (SOD) mimetic activity. aacrjournals.orgdiva-portal.org Studies in ischemic porcine myocardium demonstrated that mangafodipir reduced myocardial damage. plos.org It improved contractile function and decreased enzyme release in rat heart tissues during reoxygenation, further supporting its cardioprotective potential. plos.org The dephosphorylated and more lipophilic metabolite of mangafodipir, MnPLED, is thought to be responsible for these intracellular effects. aacrjournals.org
Animal Models for Chemotherapy-Induced Side Effects
The antioxidant properties of mangafodipir have led to its investigation as a protective agent against the side effects of chemotherapy. researchgate.net Preclinical studies have shown its potential to mitigate chemotherapy-induced peripheral neuropathy (CIPN) and other toxicities associated with anticancer drugs. researchgate.net
Mangafodipir is believed to exert its protective effects by scavenging drug-induced free radicals in normal tissues. cancer.gov This can reduce damage to healthy cells without compromising the anti-tumor efficacy of the chemotherapy. In fact, in tumor cells, which often have higher baseline levels of reactive oxygen species, mangafodipir may even potentiate the cytotoxic effects of chemotherapy. cancer.gov Research has indicated that mangafodipir can enhance the antitumor activity of agents like oxaliplatin (B1677828) in colon and liver tumor models. aacrjournals.org
The development of mangafodipir and its derivatives, such as calmangafodipir [Ca4Mn(DPDP)5], for use as an adjunct to chemotherapy is an active area of research. diva-portal.org
Comparative Preclinical Studies with Other Contrast Agents
Comparison with Superparamagnetic Iron Oxide (SPIO) Agents
Superparamagnetic iron oxide (SPIO) agents represent another class of liver-specific contrast agents. Unlike mangafodipir, which is a positive (T1) contrast agent, SPIOs are negative (T2) contrast agents. They are taken up by the reticuloendothelial cells (Kupffer cells) of the liver, causing a shortening of the T2 relaxation time and a decrease in signal intensity of normal liver tissue.
The primary difference in their mechanism of uptake—hepatocytes for mangafodipir versus Kupffer cells for SPIOs—can provide complementary information in the characterization of liver lesions. For instance, lesions that are deficient in both hepatocytes and Kupffer cells would appear as defects on both mangafodipir-enhanced T1-weighted images and SPIO-enhanced T2-weighted images. However, the positive contrast enhancement provided by mangafodipir in normal liver tissue can sometimes be advantageous for lesion conspicuity compared to the signal-voiding effect of SPIOs.
Future Research Directions and Translational Perspectives
Development of Next-Generation Manganese-Based Agents
The development of new and improved manganese-based agents is a key focus of current research, aiming to enhance their safety and efficacy for both diagnostic and therapeutic purposes.
Strategies for Enhanced Chelate Stability and Reduced Dissociation
A primary challenge with manganese-based contrast agents is ensuring the stability of the chelate to prevent the release of free manganese ions (Mn²⁺), which can be toxic at high concentrations. mriquestions.com Researchers are actively exploring strategies to improve the thermodynamic and kinetic stability of these complexes.
One approach involves the rigidification of the chelator molecule. mdpi.comumons.ac.be By incorporating structural elements like a cyclohexane (B81311) ring (as in Mn-CDTA) or pyridine (B92270) rings (as in Mn-PyC3A), the resulting complexes exhibit higher stability compared to more flexible linear ligands like EDTA. mdpi.comumons.ac.be For instance, the pMn value, a measure of thermodynamic stability, is higher for Mn-CDTA than for Mn-EDTA. umons.ac.be Macrocyclic chelates are also known to provide greater kinetic stability than their linear counterparts. nih.gov
Another strategy focuses on increasing the number of coordination sites the ligand provides for the manganese ion. Hexadentate ligands, which form six bonds with the metal ion, generally create more stable complexes than pentadentate ligands. umons.ac.be The goal is to create a complex that is highly resistant to dissociation in the body, a phenomenon known as transmetallation, where endogenous ions like zinc can displace the manganese from the chelate. researchgate.netnih.gov Unprecedented kinetic inertness has been achieved with certain bispidine-based chelators, showing no dissociation over extended periods in the presence of competing zinc ions. academie-sciences.fr
Table 1: Comparison of Stability and Relaxivity of Selected Manganese Chelates
| Chelate | Ligand Type | pMn at pH 7.4 | Relaxivity (r1) at ~1.4 T, 37°C (mM⁻¹s⁻¹) | Key Feature |
|---|---|---|---|---|
| Mn-EDTA | Linear | 7.82 | 2.9 | Well-studied, but lower stability. mdpi.comumons.ac.be |
| Mn-CDTA | Rigidified Linear | 8.67 | - | Increased rigidity enhances stability. umons.ac.be |
| Mn-PyC3A | Rigidified Linear | 8.17 | 2.1 | Good thermodynamic and kinetic stability. umons.ac.be |
| MnPhDTA | Rigidified Linear | 8.16 | 3.72 | Improved kinetic inertness. academie-sciences.fr |
| MnLMe | Schiff-base | - | 5.7 | High relaxivity but insufficient inertness. academie-sciences.fr |
This table is interactive. Users can sort the data by clicking on the column headers.
Exploration of Novel Ligand Designs for Targeted Delivery
Beyond stability, researchers are designing new ligands to direct manganese agents to specific tissues or cellular targets. mdpi.comthno.org This targeted approach can enhance diagnostic accuracy and enable more focused therapeutic interventions.
One strategy involves creating amphiphilic manganese complexes that bear a lipophilic group. mdpi.com This design facilitates uptake by hepatocytes, making them suitable for liver imaging. mdpi.comdovepress.comoup.comrsna.org Another approach is the functionalization of manganese chelates with targeting ligands, such as peptides or antibodies, to achieve selective accumulation in cancer cells. thno.org
The development of bifunctional chelators is also a promising area. These chelators not only bind manganese but can also be conjugated to other molecules, such as fluorescent dyes or therapeutic drugs, to create theranostic agents that combine diagnosis and therapy. For example, a bifunctional chelator derived from t-CDTA has been evaluated for its MRI properties. academie-sciences.fr
Research into Manganese-Based Nanoparticles for Imaging and Therapy
Manganese-based nanoparticles are emerging as a versatile platform for both imaging and therapy. thno.orgfrontiersin.orgnih.gov These nanoparticles can be engineered to have a high payload of manganese, leading to enhanced MRI signals. nih.gov
Different types of manganese-based nanoparticles are under investigation, including manganese oxide (MnO), manganese silicate, and manganese phosphate (B84403) nanoparticles. nih.gov These nanoparticles can be designed to be responsive to the tumor microenvironment. For instance, some nanoparticles release Mn²⁺ ions in the acidic conditions of a tumor, which enhances the T1-weighted MRI signal. frontiersin.org
Furthermore, these nanoparticles can serve as carriers for therapeutic agents like doxorubicin, enabling targeted drug delivery. thno.orgfrontiersin.org The surface of these nanoparticles can also be coated with materials like silica (B1680970) or polymers to improve their stability and biocompatibility. nih.govnih.gov For example, mesoporous silica-coated hollow manganese oxide nanoparticles have been developed for tracking stem cells. nih.govnih.gov The development of manganese-based nanotheranostics holds significant promise for personalized cancer medicine. nih.gov
Expansion of Non-Imaging Therapeutic Applications
The therapeutic properties of mangafodipir, particularly its cytoprotective effects, are being explored beyond its original application in conjunction with chemotherapy.
Broadening Cytoprotective Applications Beyond Chemotherapy
The antioxidant properties of mangafodipir, stemming from its ability to mimic the enzyme superoxide (B77818) dismutase (SOD), offer a basis for broader therapeutic applications. nih.govnih.gov This SOD mimetic activity allows it to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage. researchgate.netnih.gov
Preclinical studies have demonstrated the protective effects of mangafodipir in various conditions, including:
Ischemia-reperfusion injury: Mangafodipir has shown potential in protecting tissues, such as the heart and liver, from damage that occurs when blood flow is restored after a period of ischemia. nih.govresearchgate.net
Drug-induced toxicity: It has been shown to protect against liver damage caused by paracetamol overdose. nih.govnih.gov
Transplantation: Mangafodipir may help protect grafts during organ transplantation. nih.gov
These findings suggest that mangafodipir could be a valuable therapeutic agent in a range of clinical settings where oxidative stress plays a significant role.
Adjunctive Roles in Oxidative Stress-Related Pathologies
The ability of mangafodipir to combat oxidative stress opens up possibilities for its use as an adjunct therapy in a variety of diseases characterized by oxidative damage. nih.govnih.gov The compound and its metabolite, MnPLED, can counteract oxidative stress at multiple levels, including catalyzing the dismutation of superoxide radicals and binding to redox-active iron and copper, which can otherwise participate in detrimental oxidative reactions. nih.gov
Conditions where mangafodipir could potentially play a therapeutic role include:
Neurodegenerative diseases: Given that oxidative stress is implicated in the pathology of diseases like Parkinson's and Alzheimer's, the antioxidant properties of mangafodipir may offer a neuroprotective strategy.
Cardiovascular diseases: Beyond ischemia-reperfusion injury, its ability to mitigate oxidative stress could be beneficial in other cardiovascular conditions. nih.govnih.gov
Inflammatory conditions: As inflammation is often associated with increased oxidative stress, mangafodipir could help to alleviate tissue damage in inflammatory disorders.
Further research is needed to fully elucidate the therapeutic potential of mangafodipir in these and other oxidative stress-related pathologies. nih.gov The development of derivatives like calmangafodipir, which has improved stability and therapeutic activity, is also a promising avenue for future clinical applications. diva-portal.orgwikipedia.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Other Names |
|---|---|
| Mangafodipir trisodium (B8492382) | MnDPDP, Teslascan |
| Calmangafodipir | Ca₄Mn(DPDP)₅, PledOx |
| Manganese dipyridoxyl diethyl-diamine | MnPLED |
| Ethylenediaminetetraacetic acid | EDTA |
| Cyclohexanediaminetetraacetic acid | CDTA |
| Pyridine-containing triaza-triacetic acid | PyC3A |
| o-phenylenediamine-N,N,N′,N′-tetraacetate | PhDTA |
| Doxorubicin | - |
Refinement of Preclinical Imaging Protocols
The evolution of mangafodipir trisodium from a liver and pancreas imaging agent to a tool for assessing cellular function in other organs, particularly the heart, necessitates the continuous refinement of preclinical imaging protocols. ictargets.comnih.govdovepress.com Future research is focused on optimizing Manganese-Enhanced MRI (MEMRI) techniques and developing sophisticated data analysis models to fully harness the potential of this contrast agent.
Optimization of Manganese-Enhanced MRI (MEMRI) Techniques
Initial applications of MEMRI in humans were hindered by the potential toxicity of free manganese ions. nih.gov Mangafodipir trisodium, a chelated form of manganese, offered a safer alternative, allowing for the investigation of its utility beyond its approved indications. nih.govajnr.org Current research is geared towards optimizing MEMRI protocols to enhance its diagnostic capabilities in various pathological conditions.
A key area of optimization involves the timing and sequence of image acquisition post-infusion. Studies have shown that enhancement in organs like the liver and pancreas is near-maximal for up to four hours after administration, with some lesion-related enhancement detectable for up to 24 hours. europa.eu In cardiac applications, myocardial T1 relaxation times are significantly shortened, with the effect persisting for hours. nih.gov A recent preclinical study aimed to evaluate a new, clinically improved MRI protocol for assessing the rate of manganese uptake in cardiomyocytes, highlighting the ongoing efforts to refine these techniques for specific applications like heart failure. ictargets.comictargets.com
Further optimization is being explored in the context of neuroimaging. While mangafodipir does not readily cross the intact blood-brain barrier, it has shown utility in imaging structures outside of it, such as the pituitary gland and choroid plexus. nih.govresearchgate.net In conditions where the barrier is compromised, like in multiple sclerosis, mangafodipir has demonstrated the ability to enhance lesions. ajnr.org Research is underway to optimize imaging protocols in these specific patient populations. clinicaltrials.gov This includes determining the ideal timing for scans post-injection to capture the dynamic process of manganese uptake in active lesions. ajnr.org
| Parameter | Area of Optimization | Rationale |
| Image Acquisition Timing | Determining optimal scan times post-infusion for different tissues (e.g., heart, brain lesions). | To capture peak enhancement and dynamic uptake, maximizing diagnostic information. nih.govajnr.orgeuropa.eu |
| Pulse Sequences | Utilizing T1-weighted sequences, including fat-suppressed spoiled gradient-recalled echo (SPGR). nih.gov | To maximize the signal enhancement effect of manganese, which shortens T1 relaxation time. europa.eu |
| Magnetic Field Strength | Investigating utility at various field strengths (e.g., 0.5 to 2.0 Tesla and higher). europa.eunih.gov | To improve signal-to-noise ratio and spatial resolution, potentially enabling visualization of finer details. |
| Application-Specific Protocols | Developing tailored protocols for specific diseases like heart failure and multiple sclerosis. ictargets.comictargets.comclinicaltrials.gov | To address the unique pathophysiological characteristics of each condition. |
Development of Advanced Kinetic Models for Data Analysis
To move beyond qualitative assessment of signal enhancement, researchers are developing advanced kinetic models to quantify the physiological processes underlying manganese uptake. These models are crucial for translating MEMRI data into meaningful biological insights.
In cardiology, kinetic modeling has been used to estimate the rate of manganese uptake in the myocardium, providing a potential measure of myocyte calcium handling. bmj.com A recent preclinical study focused on developing a new kinetic model alongside an improved MRI protocol to assess the rate of manganese uptake in cardiomyocytes. ictargets.comictargets.com This approach allows for the quantification of parameters like the influx constant (Ki), which can differentiate between healthy, stunned, and infarcted myocardium. bmj.com Such models have shown the ability to discriminate between remote, peri-infarct, and infarct regions with high accuracy. bmj.com
The development of these models involves analyzing the temporal changes in signal intensity in both blood and tissue to derive rate constants for manganese transport. A computer simulation program has been developed to analyze different values that influence cellular manganese uptake and to analyze blood and myocardial time-intensity curves. ictargets.com These advancements are paving the way for MEMRI to become a quantitative tool for assessing myocardial viability and function. bmj.com
The table below outlines key components and applications of advanced kinetic models for mangafodipir MEMRI.
| Model Component | Description | Application |
| Influx Constant (Ki) | A measure of the rate of manganese influx into the tissue from the blood. | Quantifying myocardial viability and dysfunction in ischemic heart disease. bmj.com |
| Two-Compartment Models | Models that typically describe the distribution of the agent between the plasma and the extracellular space. | Characterizing the initial distribution phase of mangafodipir and its metabolites. |
| Patlak Analysis | A graphical analysis method used to calculate the influx rate constant of a tracer. | Used in cardiac MEMRI to demonstrate differential manganese uptake in various myocardial regions. bmj.com |
| Computer Simulation Programs | Software developed to model and analyze factors influencing cellular manganese uptake. | To test and refine kinetic models before clinical application. ictargets.com |
Further Elucidation of Undetermined Pharmacokinetic and Metabolic Pathways
While the basic pharmacokinetic profile of mangafodipir is established, there are still aspects of its metabolism and distribution that require further investigation. Mangafodipir trisodium undergoes dephosphorylation and transmetallation with plasma zinc, releasing manganese ions and the ligand, fodipir (B38996). europa.eurxlist.comnih.gov These components then follow different pharmacokinetic and elimination pathways. europa.eurxlist.com
The manganese ion has an initial plasma half-life of 20 minutes or less and is primarily taken up by the liver, pancreas, kidneys, and spleen. europa.eurxlist.com The majority is excreted in the feces over four days, with less than 20% eliminated in the urine. rxlist.comnih.gov The ligand, fodipir, has a longer initial plasma half-life of about 50 minutes and is almost entirely excreted in the urine within 24 hours. rxlist.com
However, the precise mechanisms and the full spectrum of metabolites are not completely understood. Studies have identified the parent compound, MnDPDP, and five metabolites in plasma: MnDPMP (manganese dipyridoxyl monophosphate), MnPLED (manganese dipyridoxyl ethylenediamine), and the corresponding zinc compounds. nih.gov After 8 hours, only ZnPLED was detectable, indicating a dynamic metabolic process. nih.gov
Future research will likely focus on:
Identifying the complete metabolic profile: Characterizing all metabolites and their respective pharmacokinetic properties.
Investigating the influence of disease states: Understanding how conditions like liver or kidney impairment affect the metabolism and excretion of both manganese and fodipir. rxlist.com
Exploring tissue-specific uptake mechanisms: While manganese uptake is known to be linked to calcium channels, a more detailed understanding of the transporters involved in different tissues could refine the application of MEMRI. nih.govnih.gov A preclinical study in pigs revealed an unexpectedly lower uptake rate constant for manganese in cardiomyocytes compared to humans, possibly related to differences in T-tubulus density, suggesting that MEMRI could potentially indicate T-tubulus activity. ictargets.com
Long-term manganese retention: Assessing the long-term retention of manganese in various tissues, particularly the brain, is crucial, especially with the prospect of repeated administrations in monitoring chronic diseases. nih.gov
The table below summarizes the known and undetermined aspects of mangafodipir's pharmacokinetics and metabolism.
| Compound/Metabolite | Known Information | Areas for Further Research |
| Mangafodipir (MnDPDP) | Parent compound, undergoes dephosphorylation and transmetallation with zinc. nih.gov | Rate and site of metabolism in different disease states. |
| Manganese (Mn²⁺) | Initial plasma half-life <20 mins; uptake by liver, pancreas, kidneys, spleen; primarily fecal excretion. europa.eurxlist.comnih.gov | Long-term tissue retention, especially in the brain; precise cellular uptake transporters. nih.gov |
| Fodipir (DPDP) | Initial plasma half-life ~50 mins; primarily renal excretion. rxlist.comwikipedia.org | Potential for interactions with other drugs affecting renal clearance. |
| Metabolites (MnDPMP, MnPLED, ZnDPDP, ZnDPMP, ZnPLED) | Detected in plasma; ZnPLED is the last detectable metabolite. nih.gov | Full characterization of their biological activity and final elimination pathways. |
Q & A
Q. What is the mechanism of hepatocyte-specific uptake of Mangafodipir trisodium in MRI contrast enhancement?
Mangafodipir trisodium is structurally analogous to vitamin B6, enabling selective uptake by hepatocytes via vitamin B6 transport pathways. This property enhances T1-weighted MRI signal intensity in normal liver tissue, improving lesion-to-liver contrast. Experimental validation involves comparative imaging in hepatocyte-specific vs. non-specific cell lines, supplemented by radiolabeled manganese tracking .
Q. What are the standard protocols for administering Mangafodipir trisodium in preclinical MRI studies?
A dose of 5 µmol/kg is administered via slow intravenous infusion (over 10–20 minutes). Imaging is typically performed 15–30 minutes post-injection for hepatobiliary contrast and repeated at 24 hours to assess biliary excretion. Preclinical studies should include control groups without contrast to isolate enhancement effects .
Q. How does Mangafodipir trisodium-enhanced MRI compare to gadolinium-based agents in liver lesion characterization?
Unlike gadolinium agents, Mangafodipir trisodium provides dual-phase enhancement: early hepatocyte uptake and delayed biliary excretion. Studies comparing the two agents should use standardized lesion detection criteria (e.g., RECIST) and blinded radiologist assessments to minimize bias. Mangafodipir’s biliary phase also enables MR cholangiography for bile leak detection .
Q. What pharmacokinetic properties of Mangafodipir trisodium influence its contrast enhancement duration?
Its hepatic uptake half-life is ~20 minutes, with biliary excretion peaking at 24 hours. Pharmacokinetic studies require serial blood and bile sampling paired with MRI to correlate manganese concentration with signal intensity. Population pharmacokinetic models can adjust for variables like liver function .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Mangafodipir trisodium’s efficacy in pancreatic cancer detection across imaging modalities?
A phase III trial (n=43) found no significant improvement in pancreatic lesion detection vs. CT, likely due to limitations in resolving small metastases. Advanced studies should combine Mangafodipir-enhanced MRI with diffusion-weighted imaging (DWI) or PET-MRI to improve sensitivity. Meta-analyses of historical data should account for cohort heterogeneity (e.g., lesion size, cirrhosis status) .
Q. What methodologies assess the oxidative stress modulation effects of Mangafodipir trisodium in chemotherapy-induced peripheral neuropathy (CIPN)?
Preclinical models (e.g., paclitaxel-induced CIPN in rodents) can quantify neuroprotection via histopathology (nerve fiber density) and biomarkers (glutathione, superoxide dismutase). In vitro assays using dorsal root ganglion neurons measure ROS scavenging via fluorescent probes (e.g., DCFH-DA). Clinical trials should include CIPN severity scales (e.g., NCI-CTCAE) and nerve conduction studies .
Q. What are the methodological challenges in quantifying free manganese ions released from Mangafodipir trisodium in pharmacokinetic studies?
Manganese dissociation is measured via inductively coupled plasma mass spectrometry (ICP-MS) in serum and cerebrospinal fluid. Challenges include distinguishing free Mn²⁺ from protein-bound forms and ensuring sample stability. Longitudinal studies in cirrhotic models require monitoring for neurotoxicity (e.g., T1 hyperintensity in basal ganglia) .
Q. How can researchers optimize the timing of post-administration imaging to maximize biliary contrast enhancement?
Kinetic studies using dynamic MRI at 5-minute intervals post-injection (0–60 minutes) identify peak biliary signal. Optimal timing varies by pathology: bile leaks are best visualized at 15–30 minutes, while chronic biliary obstructions may require delayed imaging (24 hours). Patient-specific factors (e.g., liver function) should be modeled using AI-driven contrast kinetics .
Q. What experimental approaches evaluate the impact of hepatic impairment on Mangafodipir trisodium’s safety profile?
Retrospective analysis of clinical trials (n=923) stratified by Child-Pugh score reveals higher manganese accumulation in cirrhosis. Preclinical models with carbon tetrachloride-induced liver fibrosis can simulate impaired biliary excretion. Safety endpoints include serum manganese levels, neurological assessments, and cardiac function (e.g., echocardiography) .
Q. What strategies mitigate manganese neurotoxicity risk in longitudinal studies involving Mangafodipir trisodium?
Chelation therapy (e.g., EDTA) post-administration reduces Mn²⁺ accumulation. Dose adjustments (e.g., 2.5 µmol/kg in renal impairment) and alternative formulations (e.g., Mn-based nanoparticles) are under investigation. Neuroimaging (T1-weighted MRI) and cognitive assessments (MoCA test) should be included in trial protocols .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
